2-Ethenyl-N-methyl-4-(propan-2-yl)aniline
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Overview
Description
2-Ethenyl-N-methyl-4-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of an ethenyl group, a methyl group, and an isopropyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-N-methyl-4-(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives. For instance, the reaction of 4-isopropylaniline with methyl iodide in the presence of a base such as potassium carbonate can yield N-methyl-4-(propan-2-yl)aniline. Subsequent vinylation using a vinyl halide under palladium-catalyzed conditions can introduce the ethenyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and vinylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-N-methyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Ethyl-substituted anilines.
Substitution: Halogenated anilines, nitroanilines, alkylated anilines.
Scientific Research Applications
2-Ethenyl-N-methyl-4-(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-N-methyl-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(propan-2-yl)aniline: Similar structure but lacks the ethenyl group.
4-Methyl-N-(propan-2-yl)aniline: Similar structure but with a methyl group instead of an ethenyl group.
N-Methyl-4-(propan-2-yl)aniline: Similar structure but without the ethenyl group.
Uniqueness
2-Ethenyl-N-methyl-4-(propan-2-yl)aniline is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for unique interactions with molecular targets and enables the compound to participate in specific chemical reactions that similar compounds may not undergo.
Properties
CAS No. |
210536-15-5 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-ethenyl-N-methyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C12H17N/c1-5-10-8-11(9(2)3)6-7-12(10)13-4/h5-9,13H,1H2,2-4H3 |
InChI Key |
GCAGETGRDRCAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC)C=C |
Origin of Product |
United States |
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